Cas no 62203-32-1 ((2-Phenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol)

(2-Phenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol structure
62203-32-1 structure
Product Name:(2-Phenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol
CAS No:62203-32-1
MF:C11H13NO3
MW:207.225823163986
MDL:MFCD01141504
CID:523098
Update Time:2026-04-29

(2-Phenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol Chemical and Physical Properties

Names and Identifiers

    • 4,4(5H)-Oxazoledimethanol,2-phenyl-
    • [4-(hydroxymethyl)-2-phenyl-5H-1,3-oxazol-4-yl]methanol
    • (2-phenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol
    • (2-phenyl-4,5-dihydro-oxazole-4,4-diyl)-bis-methanol
    • 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline
    • 4,4-Bis-hydroxymethyl-2-phenyl-4,5-dihydro-oxazol
    • 4,4-bis-hydroxymethyl-2-phenyl-4,5-dihydro-oxazole
    • 4.4-Bis-hydroxymethyl-2-phenyl-2-oxazolin
    • AC1L5RCW
    • AC1Q7BUS
    • AC1Q7BVI
    • CBMicro_004128
    • NCIOpen2_004454
    • NSC79941
    • Oprea1_099095
    • (2-Phenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol
    • MDL: MFCD01141504
    • SMILES: OCC1(CO)N=C(C2=CC=CC=C2)OC1

Computed Properties

  • Exact Mass: 207.08959
  • Monoisotopic Mass: 207.089543
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62

Experimental Properties

  • Density: 1.26
  • Boiling Point: 393.2°C at 760 mmHg
  • Flash Point: 191.6°C
  • Refractive Index: 1.584
  • PSA: 62.05
  • LogP: -0.37760

(2-Phenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol Pricemore >>

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Additional information on (2-Phenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol

Professional Introduction to 4,4(5H)-Oxazoledimethanol,2-phenyl (CAS No. 62203-32-1)

4,4(5H)-Oxazoledimethanol,2-phenyl, identified by its Chemical Abstracts Service registry number CAS No. 62203-32-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic diol derivative features a unique structural framework that has garnered considerable attention from researchers due to its potential applications in drug development and material science. The compound's molecular structure consists of an oxazole ring system substituted with hydroxymethyl groups at the 4 and 4(5H) positions, further functionalized with a phenyl group at the 2-position.

The oxazole core is a versatile scaffold that has been extensively studied for its biological activity. Oxazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms, which contribute to their remarkable stability and reactivity. In particular, the presence of hydroxymethyl groups in 4,4(5H)-Oxazoledimethanol,2-phenyl introduces reactive sites that can be exploited for further chemical modifications, making it a valuable intermediate in synthetic chemistry. The phenyl substituent enhances the compound's lipophilicity and influences its electronic properties, which are critical factors in medicinal chemistry.

Recent advancements in pharmaceutical research have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The oxazole ring is known for its ability to interact with biological targets such as enzymes and receptors, often leading to significant pharmacological effects. Studies have demonstrated that oxazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound 4,4(5H)-Oxazoledimethanol,2-phenyl is no exception and has been explored as a potential lead compound in several drug discovery programs.

In particular, the hydroxymethyl groups in the molecule provide opportunities for further derivatization through esterification, etherification, or oxidation reactions. These modifications can lead to novel analogs with enhanced bioavailability or targeted activity. For instance, researchers have investigated the synthesis of esters derived from 4,4(5H)-Oxazoledimethanol,2-phenyl to improve its solubility and metabolic stability. Such derivatives have shown promise in preclinical studies as prodrugs or active pharmaceutical ingredients (APIs).

The phenyl group at the 2-position of the oxazole ring also plays a crucial role in determining the compound's chemical behavior. Phenyl-substituted heterocycles often exhibit enhanced binding affinity to biological targets due to π-stacking interactions and hydrophobic effects. This feature has been leveraged in the design of small-molecule inhibitors for various diseases. For example, recent studies have explored the use of phenyl-oxazole derivatives as kinase inhibitors or receptor modulators. The compound 4,4(5H)-Oxazoledimethanol,2-phenyl represents a promising starting point for developing such targeted therapies.

The synthesis of 4,4(5H)-Oxazoledimethanol,2-phenyl involves multi-step organic transformations that highlight its synthetic utility. One common approach involves the condensation of appropriate precursors under controlled conditions to form the oxazole core followed by functionalization with hydroxymethyl groups and a phenyl substituent. Advances in catalytic methods have enabled more efficient and scalable synthesis routes for this class of compounds. These improvements are crucial for industrial applications where cost-effectiveness and yield optimization are paramount.

In addition to its pharmaceutical applications, 4,4(5H)-Oxazoledimethanol,2-phenyl has potential uses in material science and agrochemicals. The unique structural features of this compound make it a suitable candidate for designing novel materials with specific properties such as luminescence or conductivity. Furthermore, derivatives of this molecule have been explored as intermediates in the synthesis of agrochemicals that exhibit improved efficacy against pests and diseases.

The growing interest in heterocyclic chemistry is driven by its versatility and the wide range of biological activities observed with these compounds. The oxazole scaffold is particularly attractive due to its balance between structural stability and reactivity. As research continues to uncover new applications for compounds like 4,4(5H)-Oxazoledimethanol,2-phenyl, it is likely that new synthetic strategies will be developed to meet the increasing demand for innovative molecular entities.

In conclusion, CAS No. 62203-32-1, corresponding to 4,4(5H)-Oxazoledimethanol,, is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features offer opportunities for diverse chemical modifications and applications. As research progresses,this molecule will continue to be a valuable asset in the quest for novel therapeutic agents and advanced materials.

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